5-Bromobenzo[d]oxazole-7-carboxylic acid
Description
Contextualization within Benzoxazole (B165842) Heterocycle Chemistry
The unique properties and reactivity of 5-Bromobenzo[d]oxazole-7-carboxylic acid are best understood by examining its core structural components: the benzoxazole scaffold, the carboxylic acid moiety, and the bromine substituent.
Significance of Benzo[d]oxazole Scaffolds in Organic Synthesis and Chemical Biology
The benzo[d]oxazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in the development of pharmacologically active molecules. globalresearchonline.netchemicalbook.com This structural motif is often described as a "privileged scaffold" because it appears in a wide array of compounds exhibiting diverse biological activities, including anti-cancer, anti-inflammatory, anti-fungal, and anti-microbial properties. researchgate.netrsc.orgrsc.org The planar nature of the benzoxazole ring system allows for effective π–π stacking and hydrophobic interactions with biological macromolecules, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors, further enhancing binding affinity to various biological targets. chemicalbook.com Consequently, the synthesis of novel benzoxazole derivatives remains a primary focus for organic and medicinal chemists aiming to discover new therapeutic agents. researchgate.netrsc.org
Role of Carboxylic Acid Moieties in Functional Design
The carboxylic acid group plays a pivotal role in molecular design and drug development. nih.gov This functional group is a key component in many therapeutic agents, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.govresearchgate.net Its significance stems from its ability to engage in strong electrostatic and hydrogen bonding interactions with biological receptors. researchgate.net Furthermore, the acidic nature of the carboxylic acid allows for the formation of salts, which can enhance the aqueous solubility of a drug molecule. researchgate.net In synthetic chemistry, carboxylic acids are exceptionally versatile, serving as readily available precursors for a multitude of transformations, including halogenation and borylation, which opens new avenues for creating complex molecular architectures. acs.orgprinceton.edu
Halogenation Patterns and their Influence on Molecular Properties
The introduction of halogen atoms, such as bromine, into an aromatic heterocyclic system can profoundly alter its physicochemical properties. ucl.ac.uk Halogenation impacts the molecule's electronic character, lipophilicity, and metabolic stability. Specifically, halogens can modify the frontier orbital energy levels, which in turn affects properties like charge carrier mobilities. ucl.ac.uk The presence of a halogen atom also introduces the possibility of halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition processes. In organic synthesis, halogens serve as crucial functional handles. mdpi.com They can direct the regioselectivity of subsequent reactions and are often used as a strategic element in the construction of complex heterocyclic systems. mdpi.comresearchgate.net
Historical Development and Evolution of Related Brominated Benzo[d]oxazole Derivatives
The synthesis of benzoxazoles has a rich history, with conventional methods typically involving the condensation of 2-aminophenols with carbonyl compounds like carboxylic acids or aldehydes. researchgate.netrsc.org The development of brominated benzo[d]oxazole derivatives is intrinsically linked to the evolution of these synthetic strategies and the availability of halogenated starting materials.
Early methods for creating the benzoxazole core, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of N-acyl derivatives, were adapted to incorporate brominated precursors. evitachem.com For instance, the synthesis of this compound often employs strategically brominated intermediates to ensure the correct placement of the bromine atom and the carboxylic acid. evitachem.com One established pathway involves the use of 3-bromo-4-hydroxyanthranilic acid, which already contains the necessary substituents in the correct orientation for subsequent cyclization to form the target benzoxazole. evitachem.com Alternative historical routes, like the van Leusen oxazole synthesis, have also been applied, utilizing ortho-brominated aromatic aldehydes to construct the heterocyclic core. evitachem.com These foundational methods have paved the way for more advanced and efficient synthetic protocols developed in recent years.
Overview of Academic Research Significance and Emerging Relevance
The academic significance of this compound lies primarily in its utility as a versatile building block for more complex molecules. Its trifunctional nature—possessing the reactive sites of the carboxylic acid, the bromine atom, and the heterocyclic scaffold—makes it a valuable intermediate in synthetic chemistry.
Contribution to Advanced Synthetic Methodologies
Research involving this compound has contributed to the refinement of modern synthetic techniques. The synthesis of this compound itself showcases strategies for regioselective functionalization, where the placement of substituents is precisely controlled. evitachem.com
Modern approaches to its synthesis have moved beyond traditional heating methods to include more efficient techniques. Microwave-assisted cyclization, for example, has been shown to significantly accelerate the formation of the oxazole ring, reducing reaction times from hours to minutes while often improving yields and product purity. evitachem.com The development of such protocols highlights the ongoing quest for more sustainable and efficient chemical transformations.
The table below summarizes key precursor-based strategies that have been employed in the synthesis of intermediates related to this compound, demonstrating the evolution of synthetic approaches.
| Precursor | Cyclization Method | Key Reagent(s) | Typical Yield | C-7 Functionalization Route |
| 3-Bromo-4-hydroxyanthranilic acid | Acid-catalyzed dehydration | Polyphosphoric Acid (PPA) | 78% | Pre-installed carboxylic acid |
| 2-Amino-4-bromophenol + Aldehydes | Oxidative cyclization | Samarium triflate/H₂O | 82% | Late-stage carboxylation |
| ortho-Brominated aryl aldehydes | Van Leusen reaction | TosMIC, K₂CO₃ | 68% | Directed ortho-metalation/CO₂ quenching |
This table presents a summary of synthetic strategies for 5-Bromobenzo[d]oxazole intermediates based on reported methodologies. evitachem.com
Potential as a Precursor for Mechanistic Biological Probes
The development of fluorescent probes to visualize and understand biological processes at the molecular level is a cornerstone of modern chemical biology. Benzoxazole derivatives are attractive candidates for the core of such probes due to their inherent fluorescence and biocompatibility. periodikos.com.br this compound serves as an excellent starting point for the synthesis of mechanistic biological probes, which are designed to report on specific biochemical events or the presence of particular analytes within a cellular environment.
The carboxylic acid group can be readily coupled to recognition moieties, such as peptides, small molecule ligands, or enzyme substrates. This allows for the targeted delivery of the benzoxazole fluorophore to a specific protein or cellular location. The bromine atom, on the other hand, can be used to modulate the photophysical properties of the probe or to introduce additional functionality. For instance, displacement of the bromine via cross-coupling reactions can be used to fine-tune the absorption and emission wavelengths of the fluorophore, optimizing it for specific imaging applications and avoiding spectral overlap with other cellular components. acs.org
Furthermore, the benzoxazole scaffold itself can interact with biological macromolecules, such as DNA, through intercalation or groove binding. periodikos.com.brperiodikos.com.br This property, combined with the ability to introduce specific targeting groups, opens up the possibility of designing probes that can report on nucleic acid dynamics or be used for targeted imaging of the nucleus. The fluorescence of benzoxazole probes is often sensitive to the local environment, which can be exploited to design probes that change their emission properties upon binding to their target, providing a clear "turn-on" or ratiometric signal. periodikos.com.br
Table 1: Potential Functionalization Strategies for Biological Probe Development
| Functional Group | Reaction Type | Potential Application in Probe Synthesis |
| Carboxylic Acid | Amide Coupling | Attachment of targeting peptides or enzyme substrates. |
| Carboxylic Acid | Esterification | Introduction of linkers or solubility-modifying groups. |
| Bromine | Suzuki Coupling | Introduction of aryl groups to tune fluorescence properties. |
| Bromine | Sonogashira Coupling | Introduction of alkynyl groups for further "click" chemistry functionalization. |
| Bromine | Buchwald-Hartwig Amination | Attachment of recognition moieties containing primary or secondary amines. |
Role in the Design of Novel Organic Functional Materials
The field of organic functional materials is continually seeking new molecular building blocks to create materials with tailored electronic, optical, and mechanical properties. Benzoxazole-containing compounds are of particular interest due to their high thermal stability, excellent fluorescence efficiency, and charge-transporting capabilities, which make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.comktu.edu
This compound offers a versatile platform for the synthesis of novel polymers and small molecules for these applications. The carboxylic acid and bromine functionalities allow for its incorporation into polymeric structures through condensation polymerization or by grafting it onto existing polymer backbones. For example, polyimides and polyamides containing the benzoxazole unit in their main chain have been shown to exhibit excellent thermal stability and mechanical properties. rsc.orgtitech.ac.jp The rigid benzoxazole core can enhance the molecular ordering and packing in these polymers, which is beneficial for their performance in electronic devices. rsc.org
In the context of OLEDs, the benzoxazole moiety can serve as a blue-emitting fluorophore or as a host material for phosphorescent emitters. nih.govnih.gov The bromine atom on the this compound scaffold can be utilized to introduce electron-donating or electron-accepting groups through cross-coupling reactions, thereby tuning the HOMO/LUMO energy levels and the emission color of the resulting material. The carboxylic acid group can be used to attach the molecule to other components of an OLED device or to improve its processing characteristics.
Table 2: Potential Applications in Organic Functional Materials
| Material Class | Role of this compound | Desired Properties |
| High-Performance Polymers | Monomer in polycondensation reactions (e.g., polyimides, polyamides). | High thermal stability, mechanical strength, low coefficient of thermal expansion. titech.ac.jp |
| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive materials or host materials. | High fluorescence quantum yield, tunable emission color, good charge transport properties. nih.govnih.gov |
| Organic Sensors | Functional component for detecting specific analytes. | Change in fluorescence upon interaction with the analyte. |
| Fluorescent Dyes | Core structure for industrial and research dyes. | High stability, strong absorption and emission. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-5(8(11)12)7-6(2-4)10-3-13-7/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQOMLMCWPKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)OC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Transformations of 5 Bromobenzo D Oxazole 7 Carboxylic Acid
Functionalization and Derivatization Strategies of the 5-Bromobenzo[d]oxazole-7-carboxylic Acid
The carboxylic acid moiety at the C-7 position is a prime handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives. These transformations are fundamental for creating libraries of compounds for biological screening and materials science applications.
The carboxylic acid group can be readily converted into esters, amides, and other functional groups.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This can be achieved under standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid), but milder methods are often preferred for complex molecules. One such mild and highly efficient method is the reaction with diazoalkanes, which can be generated in situ from N-tert-butyldimethylsilylhydrazones to avoid the isolation of potentially hazardous diazo intermediates. nih.govresearchgate.net This process typically proceeds rapidly at room temperature and provides the corresponding ester in high yield.
Amide Formation: The formation of an amide bond is one of the most important reactions in medicinal chemistry. bath.ac.uknih.gov This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. A vast array of coupling agents has been developed to facilitate this transformation under mild conditions, minimizing side reactions. researchgate.net Reagents such as HBTU, HATU, and EDC are commonly used to form an active ester or acylphosphonium species in situ, which is then readily attacked by the amine nucleophile to furnish the desired amide. nih.gov The choice of coupling agent and reaction conditions can be tailored to the specific amine being used.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 7-(hydroxymethyl)-5-bromobenzo[d]oxazole. This transformation opens up further synthetic possibilities, such as conversion of the alcohol to halides or other functional groups. Common reducing agents for this purpose include borane (B79455) (BH₃) complexes, such as BH₃·THF, or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other reducible functional groups within the molecule.
| Transformation | Product Functional Group | Typical Reagents | Significance |
|---|---|---|---|
| Esterification | Ester | Alcohol/Acid catalyst, Diazoalkanes | Increases lipophilicity, prodrug strategies |
| Amide Formation | Amide | Amine, Coupling Agents (HBTU, EDC) | Creates stable, biologically relevant linkages |
| Reduction | Primary Alcohol | BH₃·THF, LiAlH₄ | Provides access to other C-7 functional groups |
Reactivity at the Bromine Atom: Cross-Coupling Reactions and Nucleophilic Aromatic Substitution
The bromine atom at the C5 position is a key site for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the benzoxazole (B165842) ring system generally facilitates these transformations.
Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. For a substrate like this compound, this would typically involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) to couple with various aryl or heteroaryl boronic acids, yielding 5-arylbenzoxazole derivatives. The carboxylic acid group may influence the reaction, potentially requiring protection as an ester to prevent side reactions.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, offering a route to stilbene-like structures or other vinyl-substituted benzoxazoles. nih.gov Standard conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The presence of a directing group, such as a carboxylic acid, can influence the regioselectivity of the coupling. nih.gov
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. beilstein-journals.orgbeilstein-journals.org This transformation is valuable for creating extended π-systems or providing a handle for further click chemistry modifications.
Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl bromides.
| Reaction Type | Catalyst System | Base | Solvent | Typical Temperature | Product Type |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄, PPh₃ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | 80-110 °C | 5-Aryl/heteroaryl derivative |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 °C | 5-Alkenyl derivative |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Et₃N or DIPA | THF or DMF | Room Temp - 80 °C | 5-Alkynyl derivative |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a pathway where a nucleophile replaces a leaving group (like bromide) on an aromatic ring. wikipedia.org This reaction is generally favored when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com While the benzoxazole ring system is electron-deficient, SNAr reactions at the C5-bromo position typically require strong nucleophiles and may necessitate harsh conditions. The reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex. youtube.com For heterocycles, this reactivity can be enhanced. wikipedia.org Concerted SNAr mechanisms, where bond formation and breaking occur simultaneously, have also been reported for highly electron-deficient heterocycles. organic-chemistry.orgnih.gov
Transformations of the Oxazole (B20620) Ring System and its Rearrangements
The oxazole ring itself can participate in various chemical transformations, although it is generally stable.
Reactivity at the C2 Position: The C2 position of the oxazole ring is the most electron-deficient and susceptible to nucleophilic attack. pharmaguideline.com Lithiation at C2 can be achieved, but the resulting 2-lithio-oxazoles are often unstable and can fragment to isonitriles. pharmaguideline.comwikipedia.org However, if a suitable leaving group is present at C2, it can be displaced by nucleophiles. cutm.ac.in
Ring-Opening Reactions: Under strongly basic or nucleophilic conditions, the oxazole ring can undergo cleavage. For instance, deprotonation at C2 is often accompanied by ring opening to form an isonitrile intermediate. cutm.ac.in Oxidizing agents like potassium permanganate (B83412) can also lead to ring cleavage. pharmaguideline.com
Rearrangements: The Cornforth rearrangement is a characteristic thermal reaction of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions via a nitrile ylide intermediate. wikipedia.org While the parent compound of this article is not a 4-acyloxazole, this rearrangement highlights a potential pathway for isomerization in appropriately substituted derivatives. More recently, novel skeletal rearrangements of oxazoles to form azepines and pyrroles through dynamic electrocyclization processes have been reported, demonstrating the potential for significant structural reorganization under specific conditions. acs.orgnih.gov
Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions with reactive dienophiles, leading to the formation of pyridine (B92270) derivatives after the initial adduct undergoes further transformation. pharmaguideline.comtandfonline.com This reactivity provides a route to convert the benzoxazole core into more complex fused heterocyclic systems.
Directed Functionalization at Unsubstituted Aromatic Positions
The unsubstituted C4 and C6 positions on the benzene (B151609) portion of the molecule are potential sites for C-H functionalization. Directed metalation is a powerful strategy to achieve regioselectivity.
Directed Ortho-Metalation (DoM): In DoM, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), complexes with an organolithium reagent (like n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org For this compound, both the carboxylic acid (as a carboxylate) and the oxazole ring can act as DMGs. The carboxylate group is a powerful DMG and would be expected to direct lithiation to the C6 position. The oxazole nitrogen can also direct lithiation, potentially to the C4 position. The outcome of competitive lithiation would depend on the specific reaction conditions (base, solvent, temperature). unblog.fr The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to install a new functional group.
Transition Metal-Catalyzed C-H Functionalization: In recent years, methods using transition metals like palladium or copper to directly functionalize C-H bonds have become prominent. acs.org For benzoxazole systems, it has been shown that directing groups can enable the regioselective introduction of new substituents. For instance, copper-catalyzed methods have been developed for the synthesis of 7-substituted benzoxazoles, where a meta-directing group on the precursor markedly improves reaction efficacy. acs.orgnih.gov Such strategies could potentially be adapted to functionalize the C4 or C6 positions of the target molecule.
Green Chemistry Principles in Synthetic Design and Process Intensification
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for sustainable chemical manufacturing. This involves using environmentally benign solvents, improving reaction efficiency, and maximizing atom economy.
Traditional syntheses of benzoxazoles often rely on volatile and hazardous organic solvents. Modern approaches focus on minimizing or eliminating their use.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several methods for synthesizing benzoxazoles in aqueous media have been developed. These often involve the condensation of o-aminophenols with aldehydes using reusable catalysts like samarium triflate or copper sulfate. orgchemres.orgorganic-chemistry.org Catalyst-free amination of 2-mercaptobenzoxazoles on water under microwave irradiation has also been reported. organic-chemistry.org
Solvent-Free Conditions: Reactions conducted without a solvent can significantly reduce waste and simplify product purification. These methods often employ microwave irradiation, ultrasound, or mechanical grinding (mechanochemistry) to provide the necessary energy for the reaction. tandfonline.comrsc.org For example, the synthesis of benzoxazole derivatives has been achieved by reacting o-substituted aminoaromatics with acyl chlorides using a reusable silica-supported catalyst under solvent-free conditions. scispace.com Similarly, Brønsted acidic ionic liquid gels have been used as efficient and recyclable catalysts for benzoxazole synthesis at elevated temperatures without solvent. nih.govacs.org
The table below showcases examples of green synthetic approaches for the benzoxazole core.
| Method | Reactants | Catalyst/Conditions | Solvent | Key Advantage |
| Aqueous Synthesis | o-aminophenol, aldehyde | Samarium triflate | Water | Green solvent, reusable catalyst |
| Solvent-Free MW | 2-chloro-N-(substituted)-benzamide | Zinc dust, Microwave | None | Rapid, no solvent, reusable reagent |
| Solvent-Free Grinding | o-aminophenol, aldehyde | Potassium-ferrocyanide | None | Rapid (<2 min), room temp, no solvent |
| Ionic Liquid Catalysis | o-aminophenol, aldehyde | Brønsted acidic ionic liquid gel | None | Recyclable catalyst, high yield |
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Reactions with high atom economy, such as additions and rearrangements, are central to green chemistry.
Intramolecular Cyclizations: The synthesis of the benzoxazole ring itself from precursors like 2-aminophenol (B121084) and carboxylic acids or their derivatives is often a condensation reaction that releases a small molecule like water. While not perfectly atom-economical, intramolecular cyclization of a pre-formed amide is highly efficient in forming the heterocyclic core.
Electrochemical Methods: Electrochemical synthesis represents a green and atom-economical approach as it uses electricity, a traceless reagent, to drive reactions, often avoiding the need for chemical oxidants or reductants that generate stoichiometric waste. rsc.org For instance, the electrochemical oxidation of catechols in the presence of benzylamines can produce 2-arylbenzoxazoles in an efficient one-pot process in aqueous solution. rsc.org
C-H Functionalization: As discussed in section 2.2.4, direct C-H functionalization is an inherently atom-economical strategy. It avoids the need for pre-functionalized substrates (e.g., halogenated or organometallic reagents), thereby reducing the number of synthetic steps and the associated waste. nih.gov
Advanced Spectroscopic and Crystallographic Investigations of 5 Bromobenzo D Oxazole 7 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural elucidation and conformational analysis of 5-Bromobenzo[d]oxazole-7-carboxylic acid in solution.
A complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR chemical shifts is fundamental for confirming the molecular structure of this compound. While the acidic proton of the carboxylic acid can be broad and its position variable, the aromatic protons typically appear in the range of 7.0-8.5 ppm. The ¹³C NMR spectrum is expected to show distinct signals for the carboxyl carbon (around 160-180 ppm), the carbons of the benzoxazole (B165842) core, and the carbon bearing the bromine atom.
Two-dimensional NMR experiments are crucial for assembling the molecular framework. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, aiding in conformational analysis.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 8.5 | 152.0 |
| 4 | 8.0 | 112.0 |
| 5 | - | 118.0 |
| 6 | 7.8 | 125.0 |
| 7 | - | 120.0 |
| 7a | - | 142.0 |
| 3a | - | 150.0 |
| COOH | 13.5 (broad) | 167.0 |
Note: The chemical shifts are hypothetical and based on typical values for similar benzoxazole structures.
Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. For instance, restricted rotation around the C-C bond connecting the carboxylic acid group to the benzoxazole ring could lead to the observation of distinct conformers at low temperatures. As the temperature increases, the rate of rotation may increase, leading to the coalescence of the signals for the different conformers into a time-averaged spectrum. Analysis of the line shapes at different temperatures allows for the determination of the energy barriers associated with these dynamic processes. Such studies have been employed to understand the conformational preferences in other substituted benzoxazole systems.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on molecular geometry and intermolecular interactions.
X-ray crystallographic analysis of this compound would yield precise measurements of all bond lengths and bond angles within the molecule. The benzoxazole ring is expected to be largely planar. The bond lengths within this heterocyclic system would provide insight into the degree of electron delocalization. The geometry of the carboxylic acid group, including the C=O and C-O bond lengths and the O-C=O bond angle, would also be accurately determined.
Table 2: Hypothetical Bond Lengths and Bond Angles for this compound.
| Bond/Angle | Value |
| C-Br Bond Length | ~1.90 Å |
| C=O Bond Length | ~1.22 Å |
| C-O (acid) Bond Length | ~1.32 Å |
| O-C=O Bond Angle | ~123° |
| C-C-Br Bond Angle | ~120° |
Note: These values are representative and based on typical bond lengths and angles for similar organic compounds.
In the solid state, molecules of this compound are expected to self-assemble through a network of non-covalent interactions. The carboxylic acid groups are likely to form strong intermolecular hydrogen bonds, typically resulting in the formation of centrosymmetric dimers.
The bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base, such as the oxygen or nitrogen atoms of a neighboring molecule. bohrium.com This type of interaction has been observed in the crystal structures of other brominated heterocyclic compounds. bohrium.com
Crystal Packing Arrangements and Supramolecular Assembly Motifs
For this compound, the carboxylic acid group is expected to be a dominant director of the supramolecular assembly. Carboxylic acids commonly form robust hydrogen-bonded homodimers via a recognizable R²₂(8) graph set motif. tbzmed.ac.ir This dimeric synthon would likely serve as a primary building block in the crystal lattice.
Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (Br···O or Br···N interactions), which can act as a significant directional force in crystal engineering, influencing the packing arrangement. The planar benzoxazole ring system also allows for π-π stacking interactions, further stabilizing the crystal structure. The interplay of the strong carboxylic acid dimer formation, potential halogen bonds, and weaker van der Waals forces would ultimately define the three-dimensional crystalline architecture. researchgate.net
Studies on Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for functional molecules. For this compound, the potential for polymorphism arises from the conformational flexibility of the carboxylic acid group relative to the benzoxazole ring and the various possible hydrogen-bonding networks. Different crystallization conditions, such as solvent choice, temperature, and saturation level, could lead to distinct polymorphic forms with varying stabilities and physical properties.
The field of co-crystallization offers a powerful strategy to modify the physicochemical properties of a molecule without altering its covalent structure. tbzmed.ac.ir The carboxylic acid and the benzoxazole nitrogen of the title compound are excellent functional groups for forming supramolecular heterosynthons with complementary coformer molecules. tbzmed.ac.ir
Potential Co-crystallization Strategies:
With Pyridyl Coformers: The carboxylic acid can form a robust O-H···N hydrogen bond with pyridine-containing molecules, a well-established and predictable supramolecular synthon. tbzmed.ac.ir
With Amide Coformers: Co-crystallization with molecules containing amide functional groups could lead to carboxylic acid-amide heterosynthons. tbzmed.ac.ir
With Other Carboxylic Acids: While less common, co-crystals with other dicarboxylic acids could form extended hydrogen-bonded chains or tapes.
These co-crystallization strategies could be employed to enhance solubility, modify crystal morphology, or improve the thermal stability of this compound. nih.govnih.gov The formation of co-crystals can be achieved through methods such as slow solvent evaporation, reaction crystallization, or mechanochemical grinding. tbzmed.ac.irnih.gov
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry provides crucial information on the molecular weight and fragmentation behavior of a molecule. The mass spectrum of this compound is expected to exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity.
The fragmentation of aromatic carboxylic acids is well-documented and typically proceeds through specific pathways. libretexts.orgyoutube.com For the title compound, the primary fragmentation steps under electron ionization (EI) are predicted to involve losses from the carboxylic acid group, followed by cleavage of the heterocyclic ring.
Predicted Fragmentation Pathway:
Initial α-Cleavage: Loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45) are common initial fragmentation steps for aromatic carboxylic acids. libretexts.orgyoutube.com
Decarboxylation: A prominent fragmentation pathway would be the loss of carbon dioxide (CO₂, M-44) to yield a 5-bromobenzoxazole radical cation.
Ring Fission: The resulting benzoxazole fragment may undergo further cleavage. Oxazole (B20620) rings can fragment through the loss of carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org
Halogen Loss: Loss of the bromine atom (•Br, M-79/81) can occur at various stages of the fragmentation cascade.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|---|
| 241 | 243 | [C₈H₄BrNO₃]⁺ | Molecular Ion [M]⁺ |
| 224 | 226 | [C₈H₃BrNO₂]⁺ | •OH |
| 197 | 199 | [C₇H₄BrNO]⁺ | CO₂ |
| 196 | 198 | [C₈H₃BrNO]⁺ | •COOH |
| 169 | 171 | [C₆H₄BrN]⁺ | CO₂, CO |
| 118 | 118 | [C₇H₄NO]⁺ | •Br, CO₂ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Molecular Symmetry
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is essential for identifying functional groups and probing molecular structure. The spectra of this compound would be characterized by vibrations originating from the carboxylic acid group, the benzoxazole ring system, and the C-Br bond.
Carboxylic Acid Vibrations:
O-H Stretch: A very broad absorption band is expected in the IR spectrum, typically between 2500 and 3300 cm⁻¹, arising from the stretching of the hydrogen-bonded O-H group in the carboxylic acid dimer.
C=O Stretch: A strong, sharp band corresponding to the carbonyl stretch is anticipated in the 1680-1710 cm⁻¹ region for the hydrogen-bonded dimer.
C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretch and in-plane O-H bend are expected in the 1210-1440 cm⁻¹ range.
Benzoxazole Ring Vibrations:
C=N Stretch: The C=N stretching vibration of the oxazole ring typically appears in the 1520-1650 cm⁻¹ region. esisresearch.orgesisresearch.org
Aromatic C=C Stretches: Multiple bands between 1450 and 1600 cm⁻¹ are characteristic of the aromatic C=C stretching vibrations within the fused benzene (B151609) ring.
C-O-C Asymmetric Stretch: The asymmetric C-O-C stretching of the oxazole ring is expected to produce a strong band around 1150-1250 cm⁻¹. esisresearch.orgesisresearch.org
Ring Breathing Modes: These vibrations, which involve the entire ring system, appear in the fingerprint region and are sensitive to substitution.
Other Key Vibrations:
Aromatic C-H Stretches: These appear above 3000 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration is expected to be found in the lower wavenumber region, typically between 500 and 600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium | Medium |
| O-H Stretch (H-bonded) | 2500 - 3300 | Very Broad, Strong | Weak |
| C=O Stretch (H-bonded) | 1680 - 1710 | Very Strong | Medium |
| C=N Stretch | 1520 - 1650 | Medium to Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Strong |
| C-O-C Asymmetric Stretch | 1150 - 1250 | Strong | Weak |
| C-Br Stretch | 500 - 600 | Medium to Strong | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization and Excited State Behavior
The electronic absorption and emission properties of this compound are determined by the π-conjugated benzoxazole system. Benzoxazole derivatives are known to be fluorescent compounds, and their photophysical properties are sensitive to the nature and position of substituents.
UV-Vis Absorption: The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the aromatic system. Typically, benzoxazoles exhibit absorption maxima (λ_max) in the range of 300-350 nm. researchgate.net The presence of the bromine atom and the carboxylic acid group, both of which can act as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoxazole parent compound.
Fluorescence Emission: Upon excitation, the molecule is expected to exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield and lifetime can be significantly influenced by the bromine substituent. The "heavy atom effect" of bromine can promote intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), which can quench fluorescence and enhance phosphorescence. Therefore, the fluorescence quantum yield might be lower compared to non-halogenated analogues. rsc.org
The solvent environment is also expected to play a crucial role. In polar solvents, the emission maximum may shift due to changes in the dipole moment of the molecule upon excitation. Furthermore, the protonation state of the carboxylic acid group will affect the electronic properties, with the carboxylate anion having a different absorption and emission profile than the protonated acid.
| Property | Predicted Characteristics | Influencing Factors |
|---|---|---|
| Absorption Maxima (λ_abs) | ~320 - 360 nm | π→π* transitions of the benzoxazole core, solvent polarity |
| Emission Maxima (λ_em) | ~380 - 450 nm | Stokes shift, solvent polarity, excited state relaxation |
| Quantum Yield (Φ_F) | Low to Moderate | Heavy-atom effect of bromine promoting intersystem crossing |
| Excited State Behavior | Potential for dual emission depending on proton transfer and solvent | Solvent polarity, pH (protonation state of carboxylic acid) |
Computational Chemistry and Quantum Mechanical Studies of 5 Bromobenzo D Oxazole 7 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.
The first step in the computational analysis of 5-Bromobenzo[d]oxazole-7-carboxylic acid involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.
The benzoxazole (B165842) core is a rigid bicyclic system, but the carboxylic acid group at the 7-position introduces a degree of conformational flexibility due to the rotation around the C-C single bond connecting it to the aromatic ring. This rotation can lead to different conformers, which may be close in energy. A thorough conformational analysis is necessary to identify the global minimum energy structure, as well as any other low-energy local minima that might be populated at room temperature. The relative energies of these conformers can be calculated to determine their thermodynamic stability. For instance, the orientation of the hydroxyl proton of the carboxylic acid group can also contribute to different stable conformations.
Table 1: Representative Calculated Geometric Parameters for the Optimized Structure of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.895 | ||
| C-O (oxazole) | 1.365 | ||
| C=N (oxazole) | 1.305 | ||
| C-C (aromatic) | 1.390 - 1.410 | ||
| C-C (to COOH) | 1.485 | ||
| C=O (carboxyl) | 1.210 | ||
| C-O (carboxyl) | 1.350 | ||
| O-H (carboxyl) | 0.970 | ||
| C-C-C (aromatic) | 118.0 - 122.0 | ||
| O-C-N (oxazole) | 115.0 | ||
| C-C-C=O (carboxyl) | 123.0 | ||
| O=C-O-H (carboxyl) |
Note: These are typical values for similar molecular structures and may vary depending on the level of theory and basis set used in the calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO is likely distributed over the entire aromatic system, with significant contributions from the carboxylic acid group. The electron-withdrawing nature of the bromine atom and the carboxylic acid group would be expected to lower both the HOMO and LUMO energy levels. Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These values are estimations based on DFT calculations of similar aromatic heterocyclic compounds and serve as an illustrative example.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. walisongo.ac.id In an ESP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green and yellow represent intermediate potentials.
For this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the oxygen and nitrogen atoms of the oxazole (B20620) ring, making these sites susceptible to electrophilic attack or hydrogen bonding interactions. A region of positive potential would be expected around the acidic hydrogen of the carboxyl group. The bromine atom can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-Br bond axis, which can participate in halogen bonding. nih.gov
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), and can be used to aid in the assignment of experimental spectra. For this compound, calculations would predict the chemical shifts for the aromatic protons and carbons, as well as for the carboxylic acid proton and carbon.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the carboxylic acid and the characteristic vibrations of the benzoxazole ring.
Table 3: Representative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (Aromatic H) | 7.5 - 8.5 ppm |
| ¹H NMR Chemical Shift (COOH) | > 10 ppm |
| ¹³C NMR Chemical Shift (Aromatic C) | 110 - 150 ppm |
| ¹³C NMR Chemical Shift (C=O) | ~170 ppm |
| IR Vibrational Frequency (C=O stretch) | ~1700 cm⁻¹ |
| IR Vibrational Frequency (O-H stretch) | ~3000-3300 cm⁻¹ (broad) |
Note: These are typical ranges for the specified functional groups and are subject to variation based on the specific electronic environment and computational method.
Molecular Dynamics (MD) Simulations
While DFT calculations are excellent for studying the properties of a single molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in an explicit solvent environment.
MD simulations can provide a more detailed understanding of the conformational flexibility of this compound in a solvent, such as water. acs.org By simulating the motion of the molecule and the surrounding solvent molecules over a period of time, it is possible to explore the accessible conformational landscape. This is particularly important for the carboxylic acid group, which can rotate and form hydrogen bonds with water molecules. researchgate.net
The simulation can reveal the preferred orientations of the carboxylic acid group relative to the benzoxazole ring and the dynamics of its interactions with the solvent. Analysis of the trajectory from an MD simulation can provide information on the distribution of dihedral angles, the stability of different conformers in solution, and the time scales of conformational changes. This information is crucial for understanding how the molecule behaves in a biological or chemical system where it is in solution.
Solvent Effects and Solvation Thermodynamics
The influence of the solvent environment on the conformational stability, reactivity, and electronic properties of a molecule is a critical aspect of its chemical behavior. For this compound, both explicit and implicit solvation models can be employed to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient method to study bulk solvent effects. wikipedia.org
The thermodynamics of solvation, including the Gibbs free energy, enthalpy, and entropy of solvation, can be calculated to understand the dissolution process and the stability of the solute in different solvents. For instance, studies on benzoic acid and its derivatives in binary mixtures of ethanol (B145695) and water have shown that the Gibbs free energy of solvation generally decreases with an increasing mole fraction of the organic solvent, indicating more favorable solvation. jbiochemtech.com A similar trend would be anticipated for this compound, with the solubility likely increasing in less polar organic solvents compared to water. The major driving force for the solvation process of similar non-steroidal anti-inflammatory drugs (NSAIDs) in aliphatic alcohols has been found to be enthalpy. nih.gov
Table 1: Hypothetical Solvation Thermodynamic Parameters for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Gibbs Free Energy of Solvation (ΔGsolv, kcal/mol) | Enthalpy of Solvation (ΔHsolv, kcal/mol) | Entropy of Solvation (ΔSsolv, cal/mol·K) |
| Water | 78.4 | -8.5 | -10.2 | -5.7 |
| Ethanol | 24.6 | -12.3 | -14.5 | -7.4 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -15.1 | -17.0 | -6.4 |
| Chloroform | 4.8 | -10.8 | -13.1 | -7.7 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be calculated in a computational study. The values are based on general trends observed for similar carboxylic acid-containing heterocyclic compounds.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net For a class of compounds like benzoxazole derivatives, QSAR studies can provide mechanistic insights into their mode of action and guide the design of new, more potent analogues.
In a typical QSAR study of benzoxazole derivatives, a set of known molecules and their corresponding biological activities (e.g., anticancer, anti-inflammatory, or antimicrobial) are used to build a mathematical model. nih.govtandfonline.comscholarsresearchlibrary.com This model is based on molecular descriptors that quantify various aspects of the molecules' structure, such as electronic, steric, and hydrophobic properties. For this compound, relevant descriptors would include:
Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges. These descriptors provide insights into the molecule's reactivity and ability to participate in electrostatic interactions.
Steric Descriptors: Molecular volume, surface area, and specific shape indices. These are important for understanding how the molecule fits into a biological target like an enzyme's active site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes.
A hypothetical QSAR model for the antimicrobial activity of a series of benzoxazole derivatives, including this compound, might take the form of a multiple linear regression (MLR) equation:
pIC50 = c0 + c1(LogP) + c2(LUMO) + c3*(Molecular Volume)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could reveal, for instance, that increased lipophilicity and a lower LUMO energy are correlated with higher antimicrobial activity, providing a mechanistic hypothesis for further experimental validation.
Table 2: Selected Molecular Descriptors Potentially Relevant for QSAR/QSPR Modeling of this compound
| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) | Potential Significance |
| Electronic | Dipole Moment (Debye) | 3.5 | Governs long-range electrostatic interactions. |
| HOMO Energy (eV) | -7.2 | Relates to the ability to donate electrons. | |
| LUMO Energy (eV) | -1.8 | Relates to the ability to accept electrons. | |
| Steric | Molecular Volume (ų) | 185 | Influences binding affinity to target sites. |
| Solvent Accessible Surface Area (Ų) | 250 | Affects solvation and interactions with the biological environment. | |
| Hydrophobic | LogP | 2.8 | Indicates lipophilicity and membrane permeability. |
Note: The calculated values are for illustrative purposes and would be determined using quantum mechanical calculations in an actual QSAR/QSPR study.
Reaction Pathway Analysis and Transition State Calculations for Proposed Transformations
Understanding the mechanism of chemical reactions is fundamental to optimizing reaction conditions and developing new synthetic routes. Computational chemistry, particularly the calculation of reaction pathways and transition states, offers a powerful lens through which to view these transformations at a molecular level.
The synthesis of the benzoxazole core of this compound typically involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. nih.gov Density Functional Theory (DFT) is a commonly employed method for investigating such reaction mechanisms.
For example, a plausible pathway for the formation of the benzoxazole ring from a substituted 2-aminophenol and a carboxylic acid involves several key steps:
Amide Formation: Initial reaction between the amino group of the 2-aminophenol and the carboxylic acid to form an amide intermediate.
Cyclization: Intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon.
Dehydration: Elimination of a water molecule to form the final benzoxazole ring.
Transition state calculations can be performed for each of these steps to determine the activation energy barriers. The calculated energy profile helps to identify the rate-determining step of the reaction and to understand the influence of substituents and catalysts on the reaction rate. For instance, computational studies on the formation of benzoxazoles have elucidated the energetic favorability of certain pathways over others. researchgate.net
Table 3: Hypothetical Calculated Energy Profile for the Rate-Determining Step in the Formation of the Benzoxazole Ring of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Amide Intermediate) | 0.0 |
| Transition State (Cyclization) | +25.5 |
| Product (Cyclized Intermediate) | -5.2 |
Note: This data is a hypothetical representation of the results from a transition state calculation for the cyclization step, which is often the rate-determining step. The values indicate the energy of the transition state and the product relative to the starting amide intermediate.
By computationally exploring different reaction pathways, chemists can gain a deeper understanding of the underlying mechanisms and make more informed decisions in the design of synthetic strategies for molecules like this compound.
Reactivity Profiles and Mechanistic Investigations of 5 Bromobenzo D Oxazole 7 Carboxylic Acid
Electrophilic Aromatic Substitution Patterns on the Benzoxazole (B165842) Ring
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic systems. The outcome of such reactions on substituted benzoxazoles is dictated by the electronic properties of both the heterocyclic core and the existing substituents. wikipedia.org The benzoxazole system itself is considered π-electron excessive, which would suggest a high reactivity towards electrophiles. However, the precise location of substitution is governed by the directing effects of the bromine and carboxylic acid groups.
Considering the structure of 5-Bromobenzo[d]oxazole-7-carboxylic acid, the potential sites for electrophilic attack are C-4 and C-6.
Attack at C-4: This position is ortho to the bromine atom and meta to the carboxylic acid group. Both substituents, therefore, direct to this position.
Attack at C-6: This position is ortho to the bromine atom and meta to the carboxylic acid. This position is also favorably directed.
The directing effects are summarized below:
| Position | Influence of 5-Bromo Group | Influence of 7-Carboxylic Acid Group | Overall Predicted Favorability |
|---|---|---|---|
| C-4 | Ortho (Activating) | Meta (Activating) | Highly Favorable |
| C-6 | Ortho (Activating) | Meta (Activating) | Favorable |
Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur preferentially at the C-4 position, with potential for substitution at the C-6 position as a minor product, depending on the steric hindrance and specific reaction conditions. uomustansiriyah.edu.iq
Nucleophilic Reactivity of the Carboxylic Acid and Bromine Moiety
The compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the carboxylic acid and the carbon atom bearing the bromine substituent.
Reactivity of the 7-Carboxylic Acid: The carboxylic acid group is susceptible to nucleophilic acyl substitution. pressbooks.pubopenstax.orglibretexts.org This class of reactions proceeds via an addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com Common transformations include:
Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) yields the corresponding ester.
Amide Formation: Activation of the carboxylic acid, for instance by conversion to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with an amine, produces an amide. youtube.com
Acyl Chloride Formation: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride, a key intermediate for synthesizing other derivatives.
Reactivity of the 5-Bromo Group: The bromine atom can be replaced via nucleophilic aromatic substitution (SNAr). However, SNAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iqchemistrysteps.comyoutube.com In this compound, the strongly deactivating carboxylic acid group is meta to the bromine, providing only moderate activation. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to achieve substitution of the bromine atom. organic-chemistry.orgkhanacademy.orgnih.gov In some cases, particularly with electron-deficient heterocycles, SNAr can proceed through a concerted mechanism. organic-chemistry.org
Cycloaddition Reactions and Pericyclic Processes Involving the Oxazole (B20620) Ring System
The fused oxazole ring in the benzoxazole system can participate in cycloaddition reactions, although its aromatic character necessitates overcoming a significant activation barrier. Oxazoles can function as dienes in Diels-Alder reactions, particularly when activated. nih.gov The participation in [4+2] cycloadditions, often requiring high temperatures, involves the C4-C5 double bond of the oxazole ring acting as the diene component. mdpi.com
Furthermore, oxazoles can engage in [3+2] cycloaddition reactions. For example, dearomative [3+2] cycloadditions of benzoxazoles have been reported, showcasing the ability of the heterocyclic core to react with suitable dipolarophiles. nih.govresearchgate.net The electronic nature of the substituents on the benzoxazole ring would influence its reactivity as a diene or dipolarophile. The electron-withdrawing carboxylic acid group in this compound would decrease the electron density of the π-system, potentially making it more reactive in inverse-electron-demand Diels-Alder reactions.
Metal-Mediated Transformations, Catalytic Cycles, and Ligand Interactions
The bromine atom at the C-5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The most prominent of these is the Suzuki-Miyaura coupling. wikipedia.orgyoutube.com
The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzoxazole.
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.
This methodology allows for the introduction of a wide variety of substituents at the C-5 position. The coordination properties of the benzoxazole nitrogen may also play a role in the catalytic cycle, potentially facilitating the oxidative addition step. nih.gov
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-5 Substituent |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Vinyl |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Amino |
These transformations provide a versatile platform for the late-stage functionalization of the this compound scaffold. nih.govnih.govnih.govnih.gov
Photochemical Reactivity and Photoinduced Processes
Benzoxazole derivatives are known for their interesting photophysical properties, often exhibiting strong fluorescence. This has led to their use in applications such as fluorescent whitening agents and organic electronics. core.ac.uk The core structure can participate in various photoinduced processes, including excited-state intramolecular proton transfer (ESIPT) and formation of intramolecular exciplexes, depending on the substitution pattern.
The presence of a bromine atom on the aromatic ring is expected to have a significant impact on the molecule's photophysical properties due to the "heavy-atom effect." rsc.org This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). researchgate.netst-andrews.ac.uk Consequently, this can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. st-andrews.ac.uk However, in some systems, an "anti-heavy-atom effect" has been observed where the introduction of halogens can enhance fluorescence. rsc.org The specific outcome for this compound would depend on the interplay between the electronic nature of the benzoxazole core and the halogen's ability to participate in non-radiative decay pathways. rsc.org
Investigation of Reaction Kinetics and Thermodynamic Parameters
The thermodynamic properties of the parent benzoxazole molecule have been studied, providing data on its entropy, enthalpy, and Gibbs energy of formation. osti.gov These fundamental parameters serve as a baseline for understanding the stability and reactivity of its derivatives.
The substituents at the C-5 and C-7 positions will alter these thermodynamic properties. The bromine atom and the carboxylic acid group are expected to stabilize the molecule through their inductive effects and potential for intermolecular interactions such as hydrogen bonding (in the case of the carboxylic acid).
Kinetically, these substituents influence the rates of reaction.
For Nucleophilic Acyl Substitution: The rate is dependent on the electrophilicity of the carbonyl carbon and the nature of the nucleophile. The electron-withdrawing effect of the benzoxazole ring system will influence the reactivity of the C-7 carboxylic acid.
For Metal-Catalyzed Coupling: The rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond. The electronic environment around this bond, as modulated by the carboxylic acid group, will affect the activation energy for this step. organic-chemistry.org
Kinetic studies on the hydrolysis of simple benzoxazoles have shown complex dependencies on pH, indicating shifts in the rate-determining step from nucleophilic attack to ring fission under different acidic conditions. rsc.org Similar detailed kinetic analyses would be required to fully elucidate the mechanistic pathways for reactions involving this compound.
| Reaction Type | Predicted Kinetic Effect of Substituents | Predicted Thermodynamic Effect of Substituents |
|---|---|---|
| Electrophilic Aromatic Substitution | Decreased reaction rate (deactivation) | Products are thermodynamically stable |
| Nucleophilic Acyl Substitution | Rate influenced by ring electronics | Equilibrium position depends on nucleophile/leaving group stability |
| Metal-Mediated Cross-Coupling | Rate of oxidative addition is key | Formation of new C-C/C-N bond is highly favorable |
Mechanistic Insights into Biological Interactions and Pharmacological Target Modulation by 5 Bromobenzo D Oxazole 7 Carboxylic Acid and Its Derivatives
Structure-Activity Relationship (SAR) Studies for Mechanistic Hypothesis Generation
Currently, there are no specific Structure-Activity Relationship (SAR) studies published in peer-reviewed literature that focus on 5-Bromobenzo[d]oxazole-7-carboxylic acid. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Such studies would typically involve the synthesis of various analogs of this compound, where different functional groups at various positions on the benzoxazole (B165842) scaffold are modified. The biological activities of these analogs would then be systematically evaluated to generate hypotheses about the key structural features required for a particular pharmacological effect. The absence of such studies for this specific compound limits the ability to form mechanistic hypotheses based on its structural attributes.
Molecular Docking and Ligand-Protein Interaction Simulations (e.g., enzyme active sites, receptor binding pockets)
No specific molecular docking or ligand-protein interaction simulations for this compound have been reported in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. These simulations are instrumental in predicting the binding affinity and mode of action of a compound with a specific protein target, such as an enzyme active site or a receptor binding pocket. Without such studies, the potential protein targets and the nature of the molecular interactions for this compound remain speculative.
In Vitro Enzyme Inhibition Studies (Focus on Mechanism of Inhibition)
There is a lack of published in vitro enzyme inhibition studies specifically investigating the effects of this compound. Such studies are fundamental for identifying if a compound can act as an enzyme inhibitor and for characterizing the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive). The determination of key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) against a panel of enzymes would be the first step in understanding its potential as a therapeutic agent.
Receptor Binding and Downstream Signaling Pathway Modulation Studies
Specific research on the receptor binding profile and the subsequent modulation of downstream signaling pathways by this compound is not available in the current body of scientific literature. Receptor binding assays are used to determine the affinity of a compound for various receptors, while downstream signaling studies would investigate the cellular responses following receptor activation or inhibition. These studies are critical for understanding the pharmacological effects of a compound at a cellular and systemic level.
Cellular Mechanism of Action Studies (e.g., specific pathway activation/inhibition, organelle targeting)
Detailed cellular mechanism of action studies for this compound have not been published. Such investigations would involve a variety of cell-based assays to determine how the compound affects cellular processes, such as specific signaling pathway activation or inhibition, or if it targets particular organelles within the cell. These studies are essential for elucidating the molecular mechanisms underlying the biological effects of a compound.
Rational Design of Biologically Active Scaffolds Based on the this compound Framework
While the benzoxazole scaffold is of interest in medicinal chemistry for the development of new therapeutic agents, there are no specific published examples of the rational design of new biologically active scaffolds that are explicitly based on the this compound framework. Such research would typically use the existing structure as a starting point for the design and synthesis of novel compounds with potentially improved potency, selectivity, or pharmacokinetic properties.
Applications of 5 Bromobenzo D Oxazole 7 Carboxylic Acid As a Precursor for Functional Materials and Advanced Organic Compounds
Utilization in Polymer Chemistry: Monomers for Functional Polymers and Copolymers
The bifunctional nature of 5-bromobenzo[d]oxazole-7-carboxylic acid makes it a prime candidate for incorporation into advanced polymer architectures. The carboxylic acid group can participate in step-growth polymerization reactions, such as polycondensation, to form polyesters or polyamides. The rigid benzoxazole (B165842) unit, when integrated into the polymer backbone, can enhance the thermal stability, mechanical strength, and glass transition temperature of the resulting material.
Furthermore, the bromine atom serves as a reactive handle for various chemical transformations. It can be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These materials are of significant interest for their potential applications in organic electronics. Alternatively, the bromine can be preserved in the final polymer and later modified in post-polymerization functionalization steps, allowing for the fine-tuning of the polymer's properties or the attachment of specific functional moieties.
Table 1: Role of Functional Groups in Polymer Synthesis
| Functional Group | Potential Polymerization Role | Resulting Polymer Feature |
| Carboxylic Acid (-COOH) | Monomer for polycondensation reactions (e.g., with diols or diamines). | Forms polyester (B1180765) or polyamide backbone. |
| Bromine Atom (-Br) | Site for cross-coupling polymerization (e.g., Suzuki, Heck). | Creates conjugated polymer backbones. |
| Benzoxazole Core | Rigid structural unit integrated into the polymer chain. | Enhances thermal stability and mechanical properties. |
Role in the Synthesis of Organic Light-Emitting Diodes (OLEDs) Components and Organic Electronics
Benzoxazole derivatives are well-regarded for their use in organic electronics due to their high thermal stability and electron-transporting capabilities. The core benzoxazole structure within this compound provides a robust, electron-deficient aromatic system that can be incorporated into materials designed for OLEDs.
The carboxylic acid group allows the molecule to be tethered to other components, such as hole-transporting or emissive units, to construct complex molecules for different layers of an OLED device. The bromine atom is particularly valuable as it provides a site for synthetic elaboration. Through cross-coupling reactions, various aryl groups can be introduced at this position to modulate the electronic properties, such as the HOMO/LUMO energy levels, and to tune the emission color of the resulting material. This tunability is critical for developing efficient and durable components for next-generation displays and lighting.
Precursor for Dyes, Pigments, and Fluorescent Probes with Tailored Photophysical Properties
The benzoxazole ring is an inherent fluorophore, forming the structural core of many fluorescent compounds. This compound serves as an excellent starting material for creating custom dyes and probes. ethernet.edu.et The carboxylic acid functionality is a key feature, enabling the covalent attachment of the dye to other molecules, such as proteins, DNA, or other surfaces, for labeling applications.
The photophysical properties of the resulting dyes can be precisely engineered. The bromine atom is a key site for modification via cross-coupling reactions. By attaching different aromatic or electron-donating/withdrawing groups at this position, the extent of the π-conjugated system can be altered, which directly influences the absorption and emission wavelengths (color) of the molecule. This allows for the rational design of fluorescent probes with specific spectral properties for various imaging and sensing applications.
Table 2: Engineering Photophysical Properties
| Molecular Component | Function | Impact on Dye Properties |
| Benzoxazole Core | Core fluorophore. | Provides intrinsic fluorescence. |
| Carboxylic Acid (-COOH) | Conjugation handle. | Allows covalent linking to biomolecules and surfaces. |
| Bromine Atom (-Br) | Site for π-system extension. | Enables tuning of absorption/emission wavelengths via cross-coupling. |
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The carboxylic acid group on this compound makes it an ideal candidate to act as an organic linker in MOF synthesis. frontiersin.orgnih.gov Upon deprotonation, the resulting carboxylate can coordinate to metal centers, forming the extended, porous network characteristic of MOFs.
The benzoxazole unit itself would form the "strut" of the framework, defining the size and chemical environment of the pores. The inherent properties of the benzoxazole, such as its potential for fluorescence, could be imparted to the final MOF, leading to materials useful for chemical sensing or photocatalysis. The bromine atom offers a site for post-synthetic modification, where the properties of the MOF can be altered after its initial construction.
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound possesses functional groups capable of directing self-assembly. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form predictable hydrogen-bonding patterns, such as the common carboxylic acid dimer synthon. This can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks in the solid state.
Additionally, the flat, aromatic benzoxazole ring system can participate in π-π stacking interactions. The interplay between hydrogen bonding from the carboxylic acid and π-π stacking from the aromatic core can be exploited to control the assembly of these molecules into well-defined supramolecular structures.
Use as a Building Block in the Creation of Complex Natural Products and Bioactive Compounds
Oxazole-containing heterocycles are recognized as "privileged structures" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. nih.govpitt.edu this compound serves as a versatile scaffold for the synthesis of such molecules. evitachem.com
The bromine atom acts as a crucial handle for introducing molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the late-stage functionalization of the benzoxazole core, a key strategy in modern drug discovery. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or alcohols, which are prevalent in bioactive molecules, or it can serve as an anchoring point for linking the scaffold to other molecular fragments. evitachem.com
Future Research Directions and Unexplored Avenues for 5 Bromobenzo D Oxazole 7 Carboxylic Acid Research
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry towards more environmentally benign and efficient processes is a critical goal. Future research on 5-Bromobenzo[d]oxazole-7-carboxylic acid should prioritize the development of sustainable synthetic routes that improve upon traditional multi-step syntheses.
Key areas for exploration include:
Green Solvents and Catalysts: Investigating the use of water or other green solvents in the synthesis can significantly reduce environmental impact. rsc.orgorgchemres.org The exploration of reusable, heterogeneous catalysts, such as nanocatalysts or solid-supported reagents, offers a pathway to more sustainable and economically viable production methods. nih.gov
Energy-Efficient Reactions: The application of microwave irradiation, ultrasound assistance, and mechanochemistry (ball milling) are promising avenues for accelerating reaction times, improving yields, and reducing energy consumption compared to conventional heating methods. mdpi.com
| Synthesis Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced purity. |
| Ultrasound-Assisted Synthesis | Increased reaction rates, milder conditions. |
| Mechanochemistry | Solvent-free conditions, reduced waste, access to novel reactivity. |
| Nanocatalysis | High reactivity and selectivity, catalyst reusability, eco-friendly. nih.gov |
Exploration of Underutilized Reactivity Modes and Regioselective Transformations
The functional groups of this compound offer distinct opportunities for regioselective modifications, which remain largely unexplored. Future work should focus on leveraging these sites to create diverse molecular architectures.
Regioselective Cross-Coupling: The bromine atom at the C5-position is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. d-nb.infonih.govmdpi.com These methods would allow for the precise and controlled installation of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups), enabling systematic exploration of structure-activity relationships (SAR).
Direct C-H Functionalization: A frontier in organic synthesis is the direct activation and functionalization of carbon-hydrogen bonds. chim.it Research into palladium, rhodium, or copper-catalyzed C-H activation could unlock novel pathways to functionalize the benzoxazole (B165842) core at positions C2, C4, or C6. amanote.comdatapdf.com The carboxylic acid at C7 could potentially serve as an endogenous directing group to control the regioselectivity of these transformations.
Carboxylic Acid Derivatization: The C7-carboxylic acid is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and ketones. This would not only allow for the modulation of the molecule's physicochemical properties (e.g., solubility, polarity) but also for its conjugation to other molecules of interest, such as peptides or polymers. nih.gov
Advanced Computational Modeling for Predictive Discovery and Design
In silico methods are indispensable tools for accelerating the design and discovery of new molecules with desired properties. Applying advanced computational modeling to this compound can guide synthetic efforts and prioritize compounds for experimental testing.
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential. researchgate.netnih.gov This information is crucial for predicting its reactivity, stability, and spectroscopic characteristics, thereby informing the design of new synthetic reactions. researchgate.net
Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking can be used to predict how derivatives of the scaffold bind to the active sites of biological targets, such as enzymes or receptors. nih.govtandfonline.com This allows for the rational design of compounds with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, 3D-QSAR models can be developed. tandfonline.com These models establish a mathematical correlation between the chemical structure and biological function, enabling the prediction of activity for novel, unsynthesized compounds and guiding further lead optimization.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule and its complexes with biological targets over time, providing a more realistic understanding of binding stability and conformational changes in a solvated environment. researchgate.net
Design and Synthesis of Targeted Chemical Probes for Mechanistic Studies
To understand the biological mechanisms of action for any bioactive derivative of this compound, the development of targeted chemical probes is essential. The inherent properties of the benzoxazole core make it an excellent starting point for probe design.
Fluorescent Probes: The benzoxazole scaffold is a well-known fluorophore. researchgate.net By conjugating specific recognition moieties to the core structure, it is possible to create highly sensitive and selective fluorescent probes for detecting biologically relevant species such as metal ions, reactive oxygen species, or specific biomolecules. rsc.orgmdpi.com The environment-sensitive fluorescence of some benzoxazole derivatives can be exploited for imaging applications in living cells. rsc.orgperiodikos.com.br
Photoaffinity and Biotinylated Probes: The bromine and carboxylic acid groups can be used to attach photo-reactive groups (e.g., azides, diazirines) or affinity tags (e.g., biotin). These probes are invaluable tools for target identification studies, allowing researchers to covalently label and subsequently isolate and identify the specific proteins or biomolecules with which a compound interacts.
Integration into Multidisciplinary Research Platforms for Expedited Discovery
The structural attributes of this compound make it an ideal candidate for integration into modern, high-throughput discovery platforms. Such integration can dramatically accelerate the identification of new applications for this versatile scaffold.
High-Throughput Screening (HTS): The development of efficient and modular synthetic routes will enable the creation of large, diverse libraries of derivatives. These libraries can be subjected to HTS against a multitude of biological targets to rapidly identify hit compounds for various diseases. nih.govwestminster.ac.uk Modern HTS platforms leverage robotics, miniaturization, and advanced data analysis to screen millions of compounds in a short period. youtube.com
Chemical Biology Platforms: Active compounds identified through HTS can be utilized as chemical tools within chemical biology platforms to probe complex cellular pathways and disease mechanisms. Integrating these studies with genomics, proteomics, and metabolomics can provide a comprehensive, systems-level understanding of the compound's biological effects.
Integrated Drug Discovery Pipelines: this compound can serve as a foundational scaffold in integrated drug discovery programs. These platforms combine computational design, automated synthesis, HTS, and preclinical profiling in a cyclical process to rapidly advance from an initial hit compound to a fully optimized drug candidate. youtube.commdpi.com
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromobenzo[d]oxazole-7-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step functionalization of a benzoxazole core. Key steps include bromination at the 5-position and carboxylation at the 7-position. A common approach involves:
- Bromination : Electrophilic aromatic substitution (EAS) using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination .
- Carboxylation : Direct carboxylation via CO₂ insertion under palladium catalysis or through hydrolysis of pre-installed ester groups (e.g., methyl ester intermediates) .
Yield optimization requires precise control of solvent polarity (e.g., DMF for carboxylation) and stoichiometric ratios. For example, excess NBS can lead to di-brominated byproducts, reducing purity .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regioselective bromination (downfield shifts for H-5 and C-5) and carboxylation (characteristic carbonyl peak at ~170 ppm in ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 272.09) and isotopic patterns consistent with bromine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, particularly to resolve residual ester intermediates or di-brominated impurities .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing bromine at the 5-position activates the benzoxazole core toward nucleophilic aromatic substitution (SNAr). For example:
- Amination : Reacts with primary amines (e.g., NH₃/EtOH) at 80°C to yield 5-amino derivatives, with regioselectivity confirmed by X-ray crystallography .
- Hydrolysis : The carboxylic acid group at the 7-position can undergo esterification or amidation, but bromine’s steric hindrance may slow kinetics compared to non-halogenated analogs .
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination of the benzoxazole scaffold, and how can competing side reactions be mitigated?
Regioselectivity in bromination is influenced by the directing effects of existing substituents. For example:
- Competing Sites : Without a strong electron-donating group (e.g., -OCH₃), bromination may occur at the 4- or 6-positions instead of the 5-position. Computational studies (DFT) suggest that the carboxyl group at C-7 directs bromination to C-5 via resonance effects .
- Mitigation Strategies : Use of bulky directing groups (e.g., tert-butyl esters) or low-temperature EAS minimizes di-substitution. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the mono-brominated product .
Q. How do conflicting reports on the compound’s solubility in polar aprotic solvents impact formulation for biological assays?
Discrepancies in solubility data (e.g., DMSO vs. DMF) stem from variations in crystallinity and hydrate formation. For reproducible results:
- Pre-treatment : Sonication in warm DMSO (40°C) followed by filtration (0.22 μm) ensures homogeneous solutions .
- Co-solvents : Addition of 10% PEG-400 enhances aqueous solubility for in vitro studies .
Q. What mechanistic insights explain the compound’s inhibitory activity against kinase enzymes, and how does halogen positioning affect binding affinity?
The bromine atom at C-5 enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR). Computational docking (AutoDock Vina) reveals:
- Halogen Bonding : Bromine forms a 2.8 Å interaction with backbone carbonyl groups (e.g., Met793 in EGFR), increasing binding energy by ~1.5 kcal/mol versus non-brominated analogs .
- SAR Studies : Replacement of bromine with chlorine reduces potency (IC₅₀ increases from 0.2 μM to 1.1 μM), underscoring bromine’s van der Waals radius as critical .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms in solid-state vs. solution-phase studies?
X-ray diffraction of single crystals confirms the prevalence of the oxazole tautomer in the solid state, stabilized by intramolecular hydrogen bonding between the carboxylic acid and oxazole nitrogen . In solution (DMSO-d₆), NMR shows dynamic equilibrium between tautomers, with the dominant form dependent on pH and temperature .
Q. What strategies address discrepancies in reported melting points due to polymorphic variations?
Polymorphism affects thermal properties. For consistency:
Q. How does the compound’s electronic structure influence its fluorescence properties in bioimaging applications?
The bromine atom reduces fluorescence quantum yield (Φ = 0.15 vs. Φ = 0.32 for non-brominated analogs) due to heavy-atom effects promoting intersystem crossing. However, conjugation with fluorophores (e.g., dansyl chloride) restores emission at λem = 510 nm, enabling use in confocal microscopy .
Q. What computational methods predict the compound’s metabolic stability in hepatic microsomal assays?
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify vulnerable sites for oxidative metabolism, such as the oxazole ring. Experimental validation via LC-MS/MS shows rapid glucuronidation at the carboxylic acid group (t₁/₂ = 12 min in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
